molecular formula C9H16Cl2N2 B130846 4-(Dimethylamino)benzylamine dihydrochloride CAS No. 34403-52-6

4-(Dimethylamino)benzylamine dihydrochloride

Cat. No. B130846
CAS RN: 34403-52-6
M. Wt: 223.14 g/mol
InChI Key: NRZQHDOWSPJUQW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzylamine dihydrochloride is a chemical compound with the linear formula (CH3)2NC6H4CH2NH2 · 2HCl . Its molecular weight is 223.14 . It is used in various biochemical research .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzylamine dihydrochloride is represented by the SMILES string Cl.Cl.CN©c1ccc(CN)cc1 . The InChI key is NRZQHDOWSPJUQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of 4-(Dimethylamino)benzylamine dihydrochloride is 220-224 °C (dec.) (lit.) . It is soluble in water, with a solubility of 50 mg/mL, and appears clear, faintly yellow to yellow .

Scientific Research Applications

    Copper Removal from Pig Kidney Amine Oxidase

    • Summary : Researchers have used 4-(Dimethylamino)benzylamine dihydrochloride to remove copper from pig kidney amine oxidase containing Cu/topaquinone (TPQ) using CN⁻ in the presence of the poor substrate p-(dimethylamino)benzylamine .

Safety And Hazards

While specific safety and hazard information for 4-(Dimethylamino)benzylamine dihydrochloride is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-8(7-10)4-6-9;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQHDOWSPJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370409
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzylamine dihydrochloride

CAS RN

34403-52-6
Record name 4-(Dimethylamino)benzylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N,N-dimethylaniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Gao, H Miao, X Tao, B Jiang, Y Xiao, F Cai… - … of Chromatography B, 2011 - Elsevier
… of VPA and its major metabolite 2-propyl-4-pentenoic acid (4-ene-VPA) in human plasma based on pre-column derivatization using 4-dimethylamino benzylamine dihydrochloride. …
Number of citations: 64 www.sciencedirect.com
NE Botterhuis, S Karthikeyan, AJH Spiering… - …, 2010 - ACS Publications
Self-sorting in thermoplastic elastomers was studied using bisurea-based thermoplastic elastomers (TPEs) which are known to form hard blocks via hierarchical aggregation of bisurea …
Number of citations: 46 pubs.acs.org
M Afshar, G van Hall - Journal of Chromatography B, 2023 - Elsevier
An important area within clinical research is in vivo metabolism of ketone bodies (β-hydroxybutyrate and acetoacetate) and in connection metabolites that may affect their production and…
Number of citations: 0 www.sciencedirect.com
KA MacGregor, MJ Robertson, KA Young… - Journal of Medicinal …, 2014 - ACS Publications
We reported the first small molecule inhibitors of the interaction between the clathrin N-terminal domain (TD) and endocyctic accessory proteins (ie, clathrin inhibition1). Initial screening …
Number of citations: 25 pubs.acs.org
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org
H DOO - researchgate.net
28 August 2008 (28.08.2008) Page 1 (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property …
Number of citations: 0 www.researchgate.net
F Wang, J Li, AL Sinn, WE Knabe… - Journal of medicinal …, 2011 - ACS Publications
Virtual screening targeting the urokinase receptor (uPAR) led to (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine 1 (IPR-1) and N-(3,5-…
Number of citations: 36 pubs.acs.org
C Solis, JJ Torres, N Gsponer, C Previtali… - Photochemical & …, 2013 - Springer
We report herein a study on photoinduced electron transfer (eT) and energy transfer (ET) processes occurring between 9-methylanthracene-acrylate (A) and N,N-dimethylaniline-…
Number of citations: 5 link.springer.com
R Cannalire, F Santoro, C Russo… - ACS Organic & …, 2021 - ACS Publications
The merging of micellar and photoredox catalysis represents a key issue to promote “in water” photochemical transformations. A photomicellar catalyzed synthesis of amides from N-…
Number of citations: 12 pubs.acs.org
HE Savage - 2003 - search.proquest.com
Studies on the human genome have yielded much information about the underlying causes of genetic diseases. Highly sensitive, specific assays are thus required to analyse patient-…
Number of citations: 0 search.proquest.com

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